

molecular structure of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

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Compound of Interest

Compound Name: 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

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Technical Guide: 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, identifiers, and a proposed synthetic protocol for **1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene**.

Due to the limited availability of public data, this guide also outlines a plausible synthetic pathway based on established chemical principles.

Molecular Structure and Identifiers

While detailed experimental data for **1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene** is not readily available in published literature, its fundamental molecular identifiers have been collated from chemical supplier databases.^{[1][2][3][4]} These identifiers are crucial for the accurate identification and sourcing of this compound for research and development purposes.

Identifier	Value	Source
IUPAC Name	1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene	-
CAS Number	253429-30-0	[1][2][3][4]
SMILES String	<chem>FC1=CC=C(Br)C(OCC(OCC)OCC)=C1</chem>	[1]
Molecular Formula	C12H16BrFO3	Inferred from Structure
Molecular Weight	307.16 g/mol	[1]

Proposed Synthetic Protocol: Williamson Ether Synthesis

In the absence of a specific, published synthetic protocol for **1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene**, a plausible and widely applicable method is the Williamson ether synthesis.[5][6][7][8][9] This method involves the reaction of a phenoxide with a primary alkyl halide. For the synthesis of the target compound, the logical precursors would be 2-bromo-5-fluorophenol and 2-bromo-2,2-diethoxyethane.

Reaction Scheme:

Experimental Methodology

Materials:

- 2-bromo-5-fluorophenol
- 2-bromo-2,2-diethoxyethane
- Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
- Anhydrous Acetone or Dimethylformamide (DMF)
- Dichloromethane (for workup)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluorophenol (1.0 equivalent) and a suitable anhydrous solvent such as acetone or DMF.
- **Base Addition:** Add a base (e.g., potassium carbonate, 1.5 equivalents, or sodium hydride, 1.1 equivalents) to the solution at room temperature. If using sodium hydride, extreme caution should be exercised due to its reactivity with moisture. The mixture is stirred to facilitate the formation of the phenoxide.
- **Alkyl Halide Addition:** To the stirred suspension, add 2-bromo-2,2-diethoxyethane (1.1 equivalents) dropwise at room temperature.
- **Reaction Conditions:** The reaction mixture is then heated to reflux and maintained at this temperature for a period of 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between dichloromethane and water or a saturated aqueous sodium bicarbonate solution.
- **Extraction:** The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

- Purification: The crude **1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Note: As no specific experimental data is available, the reaction conditions and purification methods are proposed based on general chemical principles and may require optimization.

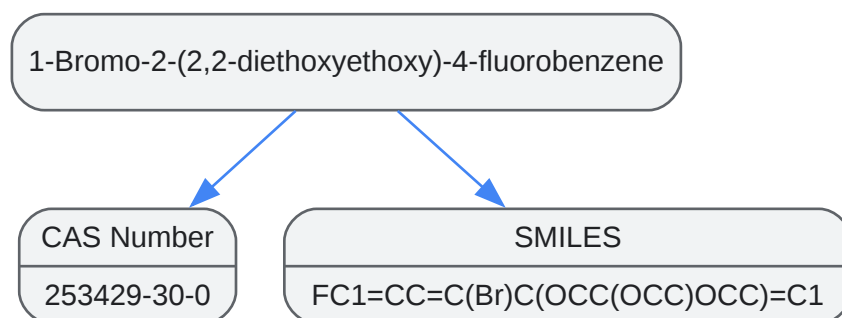
Data Presentation

Currently, there is no publicly available quantitative experimental data (e.g., NMR, IR, Mass Spectrometry) for **1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene**. Researchers synthesizing this compound are encouraged to perform full analytical characterization.

Visualizations

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the chemical name and its key identifiers.



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Caption: Molecular Identifiers for the target compound.

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